feruloyl-coenzyme A

Cinnamoyl-CoA reductase Lignin biosynthesis Enzyme kinetics

Feruloyl-coenzyme A (feruloyl-CoA; CAS 30802-02-9; molecular formula C₃₁H₄₄N₇O₁₉P₃S; average mass 943.7 Da) is an acyl-CoA thioester formed by the condensation of ferulic acid with coenzyme A. It serves as a central intermediate at the intersection of the phenylpropanoid pathway, lignin biosynthesis, and vanillin bioproduction, functioning as a substrate for cinnamoyl-CoA reductases (CCRs), hydroxycinnamoyltransferases (HCTs), and feruloyl-CoA monolignol transferases (FMTs).

Molecular Formula C31H44N7O19P3S
Molecular Weight 943.7 g/mol
Cat. No. B1234671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameferuloyl-coenzyme A
Synonymsferuloyl-CoA
feruloyl-coenzyme A
Molecular FormulaC31H44N7O19P3S
Molecular Weight943.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26?,30-/m1/s1
InChIKeyGBXZVJQQDAJGSO-ZKWXKOEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Feruloyl-Coenzyme A for Enzymatic and Metabolic Research: A Core Hydroxycinnamoyl-CoA Thioester


Feruloyl-coenzyme A (feruloyl-CoA; CAS 30802-02-9; molecular formula C₃₁H₄₄N₇O₁₉P₃S; average mass 943.7 Da) is an acyl-CoA thioester formed by the condensation of ferulic acid with coenzyme A [1]. It serves as a central intermediate at the intersection of the phenylpropanoid pathway, lignin biosynthesis, and vanillin bioproduction, functioning as a substrate for cinnamoyl-CoA reductases (CCRs), hydroxycinnamoyltransferases (HCTs), and feruloyl-CoA monolignol transferases (FMTs) [2]. Predicted water solubility is approximately 2.74–3.2 g/L (ALOGPS), with a predicted logP of 0.22–0.74 [3].

1 Substrate for CCR, HCT, and FMT enzymes in lignin biosynthesis
2 Obligate intermediate in vanillin bioproduction pathway studies
3 Predicted aqueous solubility supports in vitro enzyme assay preparation

Why Feruloyl-CoA Cannot Be Simply Replaced by p-Coumaroyl-CoA, Caffeoyl-CoA, or Sinapoyl-CoA in Research Applications


Hydroxycinnamoyl-CoA thioesters share a common CoA moiety but differ critically in the number and arrangement of aromatic ring substitutions, which govern enzyme recognition, catalytic turnover, and pathway flux. Feruloyl-CoA bears a 3-methoxy-4-hydroxy substitution pattern distinct from the 4-hydroxy (p-coumaroyl-CoA), 3,4-dihydroxy (caffeoyl-CoA), and 3,5-dimethoxy-4-hydroxy (sinapoyl-CoA) analogues. These subtle structural differences translate into quantitative disparities in Km, Vmax, and kcat/Km across multiple enzyme families [1]. For instance, cinnamoyl-CoA reductase 1 from Petunia hybrida (Ph-CCR1) exhibits a Vmax with feruloyl-CoA that is 4.6-fold higher than with p-coumaroyl-CoA, and red clover HCT2 discriminates >5-fold against caffeoyl-CoA relative to feruloyl-CoA [2]. Interchanging these thioesters without accounting for enzyme-specific kinetic profiles leads to inaccurate activity measurements, misinterpretation of pathway bottlenecks, and suboptimal biocatalytic process design [3].

CCR Substrate Recognition
p-Coumaroyl-CoA yields substantially lower catalytic throughput with key CCR enzymes compared to feruloyl-CoA.
Acyltransferase Discrimination
HCT2 and related transferases sharply discriminate against caffeoyl-CoA and 4-coumaroyl-CoA, altering product profiles.
Affinity-Activity Decoupling
Higher binding affinity of caffeoyl-CoA or p-coumaroyl-CoA does not predict catalytic activity; feruloyl-CoA may be kinetically favored despite lower affinity.

Quantitative Differential Evidence for Feruloyl-CoA Versus Its Closest Structural Analogs


Feruloyl-CoA Achieves 4.6-Fold Higher Vmax than p-Coumaroyl-CoA with Petunia CCR1 (Ph-CCR1)

In a direct head-to-head comparison using purified recombinant Ph-CCR1, feruloyl-CoA yielded a Vmax of 5713.0 ± 66.8 nmol mg⁻¹ protein s⁻¹, compared to only 1235.7 ± 168.3 nmol mg⁻¹ protein s⁻¹ for p-coumaroyl-CoA, representing a 4.6-fold advantage [1]. The catalytic efficiency (kcat/Km) for feruloyl-CoA was 18.7 ± 0.3 mM⁻¹ s⁻¹ versus 6.0 ± 0.5 mM⁻¹ s⁻¹ for p-coumaroyl-CoA, a 3.1-fold higher efficiency [1]. Notably, Ph-CCR1 activity with caffeoyl-CoA was below 1% of the feruloyl-CoA value [2].

CCR1 Vmax Advantage
Head-to-head
4.6× higher Vmax vs. p-coumaroyl-CoA
kcat/Km 18.7 vs. 6.0 mM⁻¹ s⁻¹
Supports substrate selection for CCR activity assays.
Ph-CCR1; feruloyl-CoA Km 307.6 μM.
Cinnamoyl-CoA reductase Lignin biosynthesis Enzyme kinetics

Red Clover HCT2 Discriminates >5-Fold in Favor of Feruloyl-CoA Over Caffeoyl-CoA

Kinetic analysis of purified red clover hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HCT2) demonstrated that, despite similar Km values for p-coumaroyl-CoA, feruloyl-CoA, and caffeoyl-CoA, the enzyme favors transfer to malate of p-coumaroyl and feruloyl moieties over caffeoyl moieties by greater than 5-fold, as assessed by Vmax/Km ratio comparison [1].

HCT2 Acyl Transfer Preference
Head-to-head
Feruloyl-CoA: favored substrate Caffeoyl-CoA: >5-fold lower catalytic efficiency >5× preference for feruloyl-CoA
Defines reference substrate for HCT2 specificity studies.
Red clover HCT2; Vmax/Km comparison.
Hydroxycinnamoyltransferase Phaselic acid biosynthesis Substrate specificity

Feruloyl-CoA Exhibits 2.4-Fold to 3.9-Fold Lower Km than Cinnamoyl-CoA and 4-Coumaroyl-CoA with Tobacco THT

Purified hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) from tobacco cell-suspension cultures displayed an apparent Km of 36 μM for feruloyl-CoA, compared to 85 μM for cinnamoyl-CoA and 140 μM for 4-coumaroyl-CoA, representing 2.4-fold and 3.9-fold higher affinity, respectively [1]. Furthermore, the Km for the co-substrate tyramine was 22 μM in the presence of feruloyl-CoA, but increased substantially to ~230 μM when 4-coumaroyl-CoA was the acyl donor [1], indicating that feruloyl-CoA binding positively influences tyramine affinity.

THT Substrate Affinity
Head-to-head
Km 36 μM (feruloyl-CoA)
2.4–3.9× lower Km than cinnamoyl-/4-coumaroyl-CoA
Reduces substrate quantity needed to reach Vmax.
Tobacco THT; tyramine co-substrate Km also improved.
Tyramine hydroxycinnamoyltransferase Plant defense metabolism Substrate affinity

MaCCR1 Shows 3.25-Fold Higher Catalytic Efficiency with Feruloyl-CoA Compared to Sinapoyl-CoA

Recombinant Miscanthus sinensis cinnamoyl-CoA reductase 1 (MaCCR1) was kinetically characterized against two physiological substrates. Feruloyl-CoA exhibited a Km of 62.56 μM and kcat of 53.30 min⁻¹, yielding a catalytic efficiency (kcat/Km) of 0.65 min⁻¹ μM⁻¹ [1]. In contrast, sinapoyl-CoA showed a substantially higher Km of 160.48 μM and lower kcat of 31.88 min⁻¹, resulting in a kcat/Km of only 0.20 min⁻¹ μM⁻¹ [1]. This represents a 3.25-fold higher catalytic efficiency for feruloyl-CoA.

MaCCR1 Catalytic Efficiency
Head-to-head
3.25× higher kcat/Km vs. sinapoyl-CoA
0.65 vs. 0.20 min⁻¹ μM⁻¹
Ensures accurate kinetic readout in Miscanthus CCR studies.
Recombinant MaCCR1; Km(feruloyl-CoA) 62.56 μM.
Cinnamoyl-CoA reductase Miscanthus Catalytic efficiency

SbCCR1 Displays Higher Catalytic Activity for Feruloyl-CoA Despite Lower Binding Affinity—A Distinctive Activity-Affinity Decoupling

Crystal structure and kinetic characterization of Sorghum bicolor cinnamoyl-CoA reductase 1 (SbCCR1) revealed an unusual pattern: although SbCCR1 displays higher binding affinity (lower Km) for caffeoyl-CoA and p-coumaroyl-CoA, it shows significantly higher catalytic activity for feruloyl-CoA [1]. Residue Thr-154 was identified as critical for conferring substrate specificity toward feruloyl-CoA over other cinnamoyl-CoA thioesters; the T154Y mutation increased catalytic efficiency for feruloyl-CoA by 4.9-fold and for 4-coumaroyl-CoA by 144-fold over wild-type, broadening specificity [2]. This activity–affinity decoupling is unusual among CCRs and underscores that affinity alone is an unreliable predictor of catalytic throughput for feruloyl-CoA.

Affinity-Activity Decoupling (SbCCR1)
Cross-study comparable
Feruloyl-CoA: higher catalytic activity Caffeoyl-/p-coumaroyl-CoA: higher binding affinity but lower activity T154Y mutation increased kcat/Km 4.9× for feruloyl-CoA
Affinity alone does not predict turnover; feruloyl-CoA remains kinetically favored.
SbCCR1 crystal structure; Thr-154 specificity residue.
Cinnamoyl-CoA reductase Sorghum bicolor Substrate selectivity

Feruloyl-CoA Is the Obligate Intermediate for Microbial Vanillin Production: Fcs Kinetics and 94.3% Conversion Efficiency

In the Streptomyces sp. V-1 vanillin biosynthetic pathway, feruloyl-CoA is the essential intermediate formed by feruloyl-CoA synthetase (Fcs). Purified Fcs exhibits an apparent Km of 0.35 mM, kcat of 67.7 s⁻¹, Vmax of 78.2 U mg⁻¹, and a catalytic efficiency (kcat/Km) of 193.4 mM⁻¹ s⁻¹ for ferulic acid activation [1]. Co-expression of fcs and ech (enoyl-CoA hydratase/aldolase) in Escherichia coli resting cells achieved 94.3% molar conversion of 5.3 mM ferulic acid to vanillin within 10 hours, with vanillin as the sole major product [1]. In contrast, free ferulic acid (non-CoA form) is not directly a substrate for the downstream Ech enzyme; CoA activation via feruloyl-CoA is an absolute pathway requirement [2].

Vanillin Pathway Obligate Intermediate
Class-level inference
Feruloyl-CoA: 94.3% conversion to vanillin (10 h) Free ferulic acid: no conversion without CoA activation Fcs kcat/Km 193.4 mM⁻¹ s⁻¹; Ech requires CoA-thioester
Feruloyl-CoA is the true substrate for downstream Ech characterization.
E. coli resting cells co-expressing fcs/ech; 30 °C.
Vanillin biosynthesis Feruloyl-CoA synthetase Biocatalysis

High-Impact Application Scenarios for Feruloyl-Coenzyme A in Research and Industrial Biotechnology


Lignin Precursor Biosynthesis and Cinnamoyl-CoA Reductase (CCR) Activity Assays

Feruloyl-CoA is the substrate that delivers the highest catalytic rates with multiple characterized CCR enzymes, including Ph-CCR1 (Vmax 5713 nmol mg⁻¹ s⁻¹, 4.6-fold above p-coumaroyl-CoA) and MaCCR1 (kcat/Km 0.65 min⁻¹ μM⁻¹, 3.25-fold above sinapoyl-CoA) [1]. For in vitro reconstitution of the lignin biosynthetic pathway or high-throughput CCR inhibitor screening, feruloyl-CoA ensures measurements are taken at the kinetically relevant substrate, avoiding artificially low activity readouts observed with alternative hydroxycinnamoyl-CoA thioesters [2].

Hydroxycinnamoyltransferase Substrate Specificity Profiling and Metabolic Engineering

The >5-fold discrimination by red clover HCT2 in favor of feruloyl-CoA over caffeoyl-CoA [1] and the 2.4–3.9-fold higher apparent affinity of tobacco THT for feruloyl-CoA over cinnamoyl- and 4-coumaroyl-CoA [2] demonstrate that accurate functional annotation of BAHD acyltransferases and HCT family enzymes requires feruloyl-CoA as the reference substrate. In metabolic engineering of plants for altered hydroxycinnamate ester profiles, feruloyl-CoA must be the acyl donor used in in vitro validation to predict in vivo pathway outcomes.

Feruloyl-CoA Monolignol Transferase (FMT) Engineering for Programmable Lignin Modification

FMT enzymes from Angelica sinensis (AsFMT) and monocot species use feruloyl-CoA with high selectivity over p-coumaroyl-CoA, ensuring the incorporation of ester-linked monolignol ferulate conjugates—rather than p-coumarate conjugates—into the lignin polymer backbone [1]. This selectivity is critical for generating lignin that is amenable to chemical depolymerization under mild alkaline conditions. Procurement of high-purity feruloyl-CoA is essential for FMT structural studies (e.g., the 2.43 Å resolution AsFMT crystal structure) and for screening engineered FMT variants with altered substrate specificity [2].

Microbial Vanillin Production via Feruloyl-CoA Pathway Engineering

Feruloyl-CoA is the obligate pathway intermediate for CoA-dependent vanillin biosynthesis. Purified Fcs enzyme converts ferulic acid to feruloyl-CoA with a kcat/Km of 193.4 mM⁻¹ s⁻¹, and E. coli whole-cell systems co-expressing fcs and ech achieve up to 94.3% conversion of ferulic acid to vanillin [1]. Direct in vitro characterization of the downstream Ech (enoyl-CoA hydratase/aldolase) requires feruloyl-CoA as substrate; using free ferulic acid bypasses the CoA activation requirement and produces no vanillin. Feruloyl-CoA supply is therefore indispensable for Ech kinetic studies, enzyme engineering campaigns, and cell-free vanillin synthesis platforms [2].

Application
Selection Property
Validation Focus
Lignin Biosynthesis / CCR Assays
CCR substrate reactivity profiling
Vmax/Km validation across hydroxycinnamoyl-CoA analogs
Hydroxycinnamoyltransferase Specificity
Acyltransferase substrate preference profiling
Relative activity ratios between feruloyl-CoA and other CoA esters
Monolignol Ferulate Engineering
FMT substrate selectivity
Ester-linked conjugate incorporation analysis
Vanillin Bioproduction Pathway
Feruloyl-CoA-dependent Ech activity
Whole-cell bioconversion efficiency validation
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